molecular formula C14H19BrN2O B5269571 N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5269571
M. Wt: 311.22 g/mol
InChI Key: SPLIJDBZYMNZKH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a bromophenyl group attached to an acetamide moiety, which is further linked to a methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Introduction of the Piperidine Ring: The N-(4-bromophenyl)acetamide is then reacted with 3-methylpiperidine in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and bromophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
  • N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of new compounds with tailored properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIJDBZYMNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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